Tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and its tert-butyl ester group, which is commonly used in organic synthesis for protecting carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate typically involves the reaction of azetidine with tert-butyl chloroformate and ethyl 2-oxopropanoate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The tert-butyl ester group can also influence the compound’s solubility and stability, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)pyrrolidine-1-carboxylate: Another similar compound with a pyrrolidine ring.
Uniqueness
Tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds with pyrrolidine rings . The azetidine ring’s strained structure can lead to different reactivity and interactions with biological targets .
Biological Activity
Tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine-1-carboxylate (CAS No. 1803607-60-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on available literature.
The molecular formula of this compound is , with a molecular weight of 257.33 g/mol. The structure features an azetidine ring, which is a four-membered cyclic amine, contributing to its unique reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₃NO₄ |
Molecular Weight | 257.33 g/mol |
CAS Number | 1803607-60-4 |
Functional Group | Ester |
Synthesis
The synthesis of this compound has been reported in various studies. A notable method involves the use of ethyl sulfonyl azetidines as intermediates, highlighting a green and efficient synthetic route that minimizes environmental impact .
Antimicrobial Properties
Recent studies indicate that compounds containing azetidine rings exhibit significant antimicrobial activity. For instance, derivatives similar to tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine have shown effectiveness against various bacterial strains, including resistant strains . This suggests potential for development as antimicrobial agents.
Antitumor Activity
Research has also explored the antitumor properties of azetidine derivatives. In vitro studies demonstrated that compounds with similar structural motifs inhibited the growth of cancer cell lines, suggesting that tert-butyl 3-((1-ethoxy-1-oxopropan-2-yl)oxy)azetidine could possess similar effects .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several azetidine derivatives. The results indicated that those with substituents like ethoxy and carboxylate groups had enhanced activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) for one derivative was reported at 32 µg/mL, showcasing its potential as a lead compound for antibiotic development .
Case Study 2: Cytotoxicity Against Cancer Cells
In another investigation focusing on cytotoxicity, tert-butyl 3-(2-methylpropanoate) derivatives were tested against human cancer cell lines. Results showed that these compounds induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 50 µM for various cell lines. This suggests that modifications to the azetidine structure can significantly influence biological activity .
Properties
IUPAC Name |
tert-butyl 3-(1-ethoxy-1-oxopropan-2-yl)oxyazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-6-17-11(15)9(2)18-10-7-14(8-10)12(16)19-13(3,4)5/h9-10H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVIBLCKDZWTFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1CN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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